

Application Notes: Mal-NH-Boc Conjugation to Antibodies for Therapeutic Use

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Compound of Interest

Compound Name: Mal-NH-Boc

Cat. No.: B1683089

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Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.^[1] The linker, which connects the antibody to the drug, is a critical component that significantly influences the ADC's stability, efficacy, and pharmacokinetic profile.^[1] The Maleimide-NH-Boc (**Mal-NH-Boc**) linker is a heterobifunctional tool designed for advanced ADC development. It features a maleimide group for specific covalent attachment to antibody thiol groups and a tert-butyloxycarbonyl (Boc)-protected amine, which provides an orthogonal site for payload conjugation after deprotection.^{[1][2]} This modular approach allows for a controlled, multi-step synthesis process, making it a versatile option for researchers.^[2]

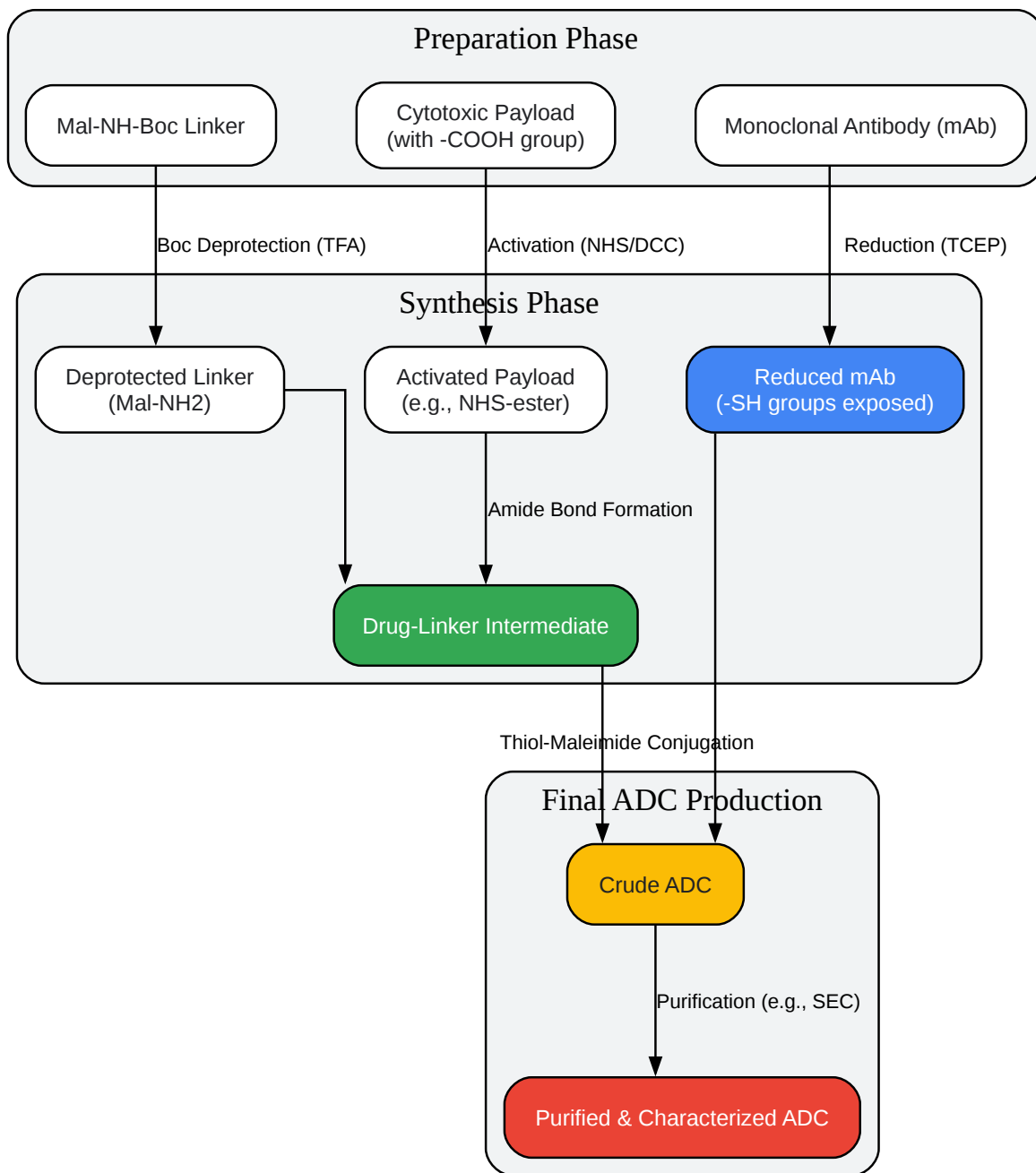
Key Features and Advantages of **Mal-NH-Boc** Linkers

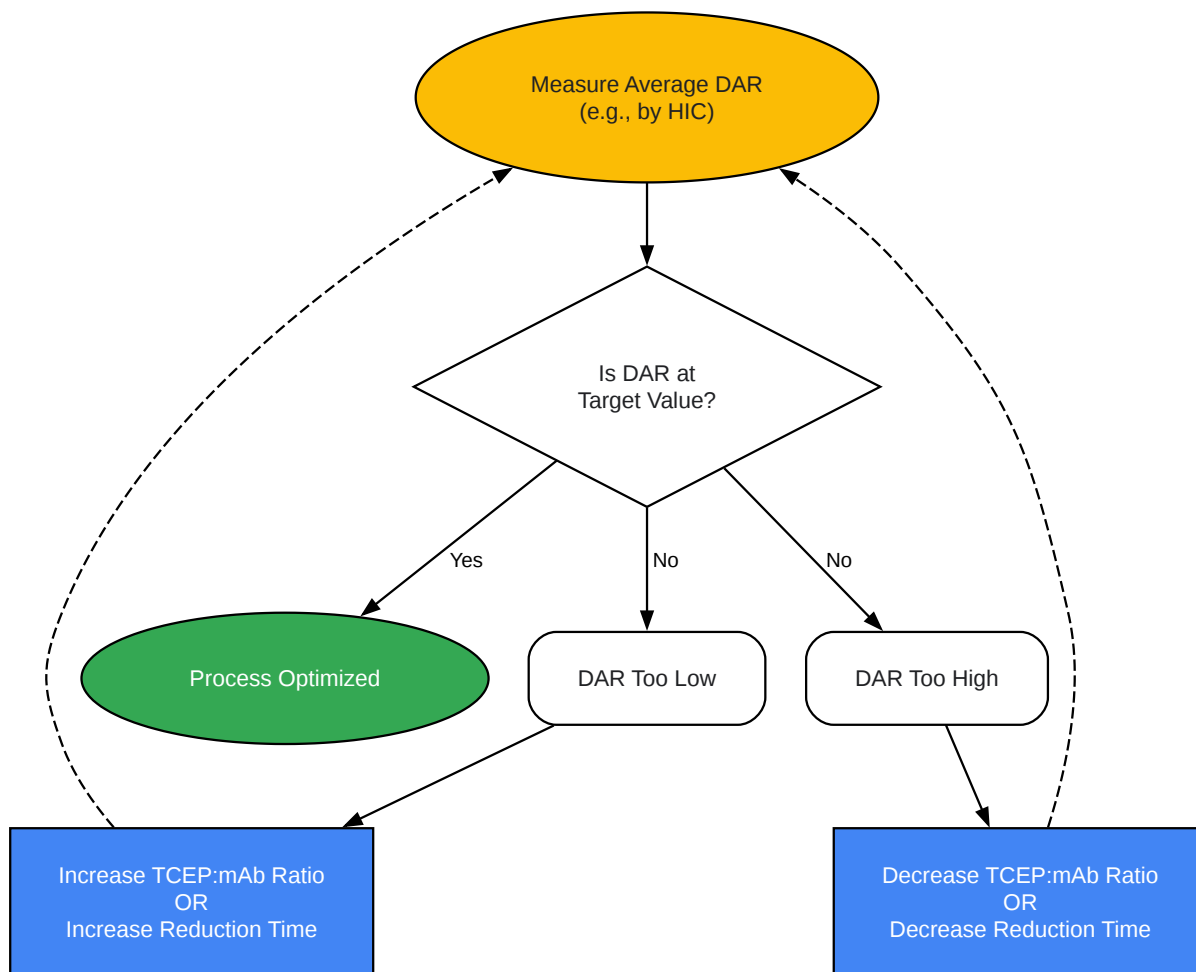
- Thiol-Reactive Specificity:** The maleimide group reacts efficiently and specifically with free thiol (-SH) groups, typically generated by the reduction of interchain disulfide bonds on the antibody.^{[2][3]} This Michael addition reaction is highly selective within a pH range of 6.5-7.5, forming a stable thioether bond.^{[3][4]}
- Orthogonal Conjugation Strategy:** The Boc-protected amine provides a stable, masked reactive site. This allows for the conjugation of the linker to the antibody via the maleimide group first, followed by deprotection and attachment of the payload, or for the pre-synthesis of a drug-linker intermediate before conjugation to the antibody.^{[1][2]} This control is crucial for complex multi-step ADC manufacturing.

- **Enhanced Physicochemical Properties:** The core structure can be modified with spacers, such as polyethylene glycol (PEG), to improve the hydrophilicity of the final ADC.^{[2][5]} This can mitigate aggregation issues associated with hydrophobic payloads and improve the overall pharmacokinetic profile of the conjugate.^{[2][5]}

Principle of the Method

The development of an ADC using a **Mal-NH-Boc** linker generally follows a sequential process. The most common strategy involves first synthesizing a drug-linker intermediate. This intermediate is then conjugated to the antibody, which has been prepared by partially reducing its interchain disulfide bonds to expose reactive thiol groups. The final step involves purifying the ADC and characterizing its critical quality attributes.





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